molecular formula C56H85N17O12 B013266 Kallidin CAS No. 342-10-9

Kallidin

Cat. No. B013266
CAS RN: 342-10-9
M. Wt: 1188.4 g/mol
InChI Key: FYSKZKQBTVLYEQ-FSLKYBNLSA-N
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Description

Synthesis Analysis

The synthesis of kallidin involves the action of tissue kallikreins on kininogen substrates. Tissue kallikreins are serine proteases that share significant sequence homology and are localized in the same chromosomal locus. They are widely discovered in various tissues and are involved in numerous pathophysiological processes including the regulation of oxidative stress, inflammation, apoptosis, fibrosis, and promotion of angiogenesis and neurogenesis (Wei et al., 2018).

Molecular Structure Analysis

The molecular structure of kallidin, as part of the kallikrein kinin system (KKS), is characterized by its serine protease nature, which is involved in the production of kinins, mainly bradykinin and Lys-bradykinin (kallidin). These molecules contribute to various physiological functions, including inflammation and blood pressure control. Structural data reveal insights into zymogen activation and substrate recognition, particularly focusing on plasma kallikrein and tissue kallikrein cleavage of kininogens (Pathak et al., 2013).

Scientific Research Applications

  • Potentiating Effects and Inactivation : Kallidin is studied for potentiating the effects of bradykinin, methods to block their activity, and identifying enzymes that inactivate these peptides (Erdös & Yang, 1966).

  • Myometrial Bradykinin Receptor-like Binding : It is used as a probe for myometrial bradykinin receptor-like binding, having comparable biological potency to bradykinin (Fredrick, Vavrek, Stewart, & Odya, 1984).

  • Prolactin Secretion : Kallidin stimulates prolactin secretion from rat anterior pituitary cells, suggesting a role in the paracrine or autocrine control of prolactin release from the pituitary gland (Stirland, Brown, & Dobson, 1991).

  • Inositol Phosphate Production and Prolactin Release : It stimulates total inositol phosphate production and prolactin release in rat anterior pituitary cells, potentially mediated by activation of phosphoinositide metabolism (Jones, Brown, & Dobson, 1990).

  • Framework for Drug Design : Kallidin and bradykinin are essential for regulating blood pressure, inflammation, coagulation, and pain control. Their structures provide a framework for drug design targeting bradykinin receptors for inflammation, cardiovascular disorders, and COVID-19 intervention (Yin et al., 2021).

  • Physiological and Pathological Significance : It is studied to elucidate the physiological and pathological significance of kallikreins and the vasodilator polypeptide, kallidin, liberated by kallikreins (Moriya et al., 1966).

  • Capillary Permeability : Kallidin is an effective enhancer of capillary permeability in the guinea-pig and rabbit (Holdstock, Mathias, & Schachter, 1957).

  • Role in Blood Flow Regulation and Shock : Kallidins, including kallidin, may be involved in blood flow regulation, inflammatory reactions, allergic phenomena, and various kinds of shock (Webster & Gilmore, 1965).

  • Neurogenic Anion Secretion : Kallidin produces neurogenic anion secretion through opioid- and cannabinoid-sensitive enteric neural pathways (Green et al., 2003).

  • Treatment of Neurological Diseases : Kinins, including kallidin, play roles in cardiovascular homeostasis, muscle contraction, inflammation, and nociception, and may be therapeutic targets for neurological disorders like epilepsy and stroke (Rodi, Couture, Ongali, & Simonato, 2005).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSKZKQBTVLYEQ-FSLKYBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H85N17O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895018
Record name Kallidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1188.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kallidin

CAS RN

342-10-9
Record name Kallidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kallidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bradykinin, N2-l-lysyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,420
Citations
DJ Holdstock, AP Mathias… - British journal of …, 1957 - Wiley Online Library
… in releasing kallidin or bradykinin have been observed, and some modifications of previous methods of preparing crude kallidin and bradykinin are suggested. Kallidin and bradykinin …
E Schröder, R Hempel - Experientia, 1964 - Springer
… (blood pressure in rabbits) was also found in Gly 7kallidin (LXVII). On the other hand, a Phe(… kallidin (LXIX)], a kallidin analogue is formed possessing practically the full activity of kallidin …
AP Baker, LM Hillegass, DA Holden… - American Review of …, 1977 - atsjournals.org
… production of tracheal macromolecules; they were severalfold more active than kallidin. … of kallidin. Several other basic polypeptides had a similar effect on the enzymatic activity. Kallidin …
Number of citations: 114 www.atsjournals.org
R Polosa, ST Holgate - Am Rev Respir Dis, 1990 - atsjournals.org
Bradykinin, kallidin (Ip-bradyklnln), and [des-Arg'] bradykinin are ollgopeptldes thst may contribute as mediators In the pathogenesis of asthma by Interacting with specific receptors …
Number of citations: 149 www.atsjournals.org
EG Erdös - Advances in pharmacology, 1966 - Elsevier
Publisher Summary This chapter discusses the hypotensive peptides. It deals with hypotensive peptides and with eiizynies which liberate them. Two groups of peptides are included: …
ME Webster, JP Gilmore - American Journal of Physiology …, 1964 - journals.physiology.org
… to acetylcholine mimic those produced by kallidin-I o. These … of relatively large doses of either kallidin-1 o or kallidin-g … the biologic activities of kallidin- 1 o and its derivative kallidin-g …
JP Schanstra, E Bataillé, MEM Castano… - The Journal of …, 1998 - Am Soc Clin Investig
… and the B1-agonist [des-Arg10]-kallidin. We show that treatment of human IMR 90 cells by IL… [des-Arg10-Leu9]-kallidin, indicating an upregulation entirely mediated through cell surface …
Number of citations: 219 www.jci.org
DJ Campbell - Clinical and experimental pharmacology and …, 2001 - Wiley Online Library
… Bradykinin peptides were more abundant than kallidin peptides in blood and cardiac atrial tissue, whereas kallidin peptides were predominant in urine. The levels of kinin peptides in …
Z Liu, G Amouroux, Z Zhang, J Pan… - Molecular …, 2015 - ACS Publications
Bradykinin B1 receptor (B1R) is involved in pain and inflammation pathways and is upregulated in inflamed tissues and cancer. Due to its minimal expression in healthy tissues, B1R is …
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk
G Marshman, JL Burton… - Clinical and experimental …, 1996 - academic.oup.com
… to the highest doses of kallidin and bradykinin were decreased in … kallidin, bradykinin or histamine. Hence, there do not appear to be any obxious altered vascular responses to kallidin …
Number of citations: 10 0-academic-oup-com.brum.beds.ac.uk

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